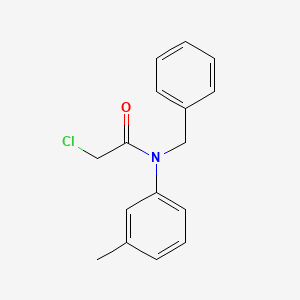

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide

説明

特性

IUPAC Name |

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-13-6-5-9-15(10-13)18(16(19)11-17)12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHCQUXRYRIDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368734 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38677-47-3 | |

| Record name | N-benzyl-2-chloro-N-(3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Base Selection

The choice of base significantly impacts reaction efficiency. Triethylamine (Et₃N) is widely used in dichloromethane (DCM) at 0–5°C to neutralize HCl generated during the reaction. Alternatively, sodium acetate (NaOAc) in glacial acetic acid offers a protic environment that enhances reactivity for less nucleophilic amines, achieving yields of 40–80%. For example, N-benzyl-2-chloroacetamide derivatives synthesized under these conditions demonstrated 40.77% yield when benzylamine was substituted with 3-methylaniline.

- Dissolve N-benzyl-3-methylaniline (1.0 mmol) in anhydrous DCM.

- Add chloroacetyl chloride (1.1 mmol) dropwise at 0°C under argon.

- Introduce triethylamine (1.2 mmol) and stir for 4–6 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Solvent Systems and Temperature Effects

Polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate higher reaction temperatures (e.g., 150°C) when paired with cesium carbonate (Cs₂CO₃), achieving 71% yield for analogous N-aryl-2-chloroacetamides. In contrast, acetonitrile at reflux (80°C) with potassium carbonate (K₂CO₃) provides moderate yields (50–60%) but simplifies purification by precipitation.

Alternative Pathways: Smiles Rearrangement and Microwave-Assisted Synthesis

Smiles Rearrangement in C–N Coupling

A tandem O-alkylation/Smiles rearrangement sequence enables the synthesis of N-substituted acetamides from hydroxyquinoline precursors. While originally developed for quinoline derivatives, this method can be adapted for N-benzyl-3-methylphenyl systems:

- React 6-hydroxyquinoline with N-benzyl-2-chloroacetamide in DMF using Cs₂CO₃.

- Heat at 150°C to induce rearrangement, yielding the target compound after hydrolysis.

This approach avoids harsh acids but requires stringent temperature control.

Microwave Irradiation

Microwave-assisted synthesis reduces reaction times from hours to minutes. A patent describing N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide synthesis highlights the utility of microwave irradiation (700W, 10 minutes) for solid-state reactions without solvents. Applied to N-benzyl-3-methylaniline and chloroacetyl chloride, this method could enhance reaction efficiency.

Comparative Analysis of Synthetic Methods

Key Observations :

- Et₃N/DCM offers high reproducibility but requires low temperatures.

- NaOAc/Glacial AcOH is cost-effective but risks over-acylation.

- Cs₂CO₃/DMF achieves high yields at elevated temperatures, suitable for electron-deficient amines.

Challenges and Optimization Strategies

Steric Hindrance and Regioselectivity

The bulky 3-methylphenyl and benzyl groups impede nucleophilic attack on chloroacetyl chloride. Strategies to mitigate this include:

Purification and Byproduct Management

Byproducts like N,N-diacylated species are minimized by stoichiometric control. Purification via recrystallization (ethanol/water) or silica gel chromatography ensures >95% purity.

化学反応の分析

Types of Reactions

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of N-benzyl-2-azido-N-(3-methylphenyl)acetamide or N-benzyl-2-thiocyanato-N-(3-methylphenyl)acetamide.

Oxidation: Formation of N-benzyl-2-chloro-N-(3-methylphenyl)sulfoxide.

Reduction: Formation of N-benzyl-2-amino-N-(3-methylphenyl)acetamide.

科学的研究の応用

Key Reactions

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones, and reduction can convert the amide group to an amine.

Organic Synthesis

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide serves as a reagent in organic synthesis. It acts as an intermediate in the preparation of more complex molecules, making it valuable in synthetic chemistry.

Biological Studies

The compound is utilized in biological research, particularly in studies involving:

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, which is crucial for drug development.

- Protein-Ligand Interactions : Its ability to form covalent bonds with proteins allows researchers to study biochemical pathways and enzyme functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A screening of various N-substituted phenyl-2-chloroacetamides demonstrated that compounds with similar structures exhibited effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against carbonic anhydrase IX (CA IX). The compound exhibited significant selectivity for CA IX over CA II, demonstrating its potential in therapeutic applications targeting cancer cells .

Case Study 2: Antimicrobial Testing

In a comprehensive antimicrobial study, this compound was tested against various pathogens. Results indicated that while it was effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria was comparatively lower, suggesting modifications could enhance its spectrum of activity .

作用機序

The mechanism of action of N-benzyl-2-chloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it useful in research on enzyme function and drug development .

類似化合物との比較

Similar Compounds

- N-benzyl-2-chloro-N-phenylacetamide

- N-benzyl-2-chloro-N-(4-methylphenyl)acetamide

- N-benzyl-2-chloro-N-(2-methylphenyl)acetamide

Uniqueness

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is unique due to the presence of the 3-methylphenyl group, which can influence its reactivity and interaction with biological targets.

生物活性

N-benzyl-2-chloro-N-(3-methylphenyl)acetamide is a synthetic compound that has garnered attention in both organic chemistry and biological research. Its unique structure allows for various applications, particularly in enzyme inhibition and protein-ligand interactions. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHClN

- Molecular Weight : 273.76 g/mol

The compound features a benzyl group, a chloro substituent, and a 3-methylphenyl group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect various biochemical pathways, making it useful in research on enzyme function and drug development .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. Specific studies have shown:

- Cholinesterase Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibitory constants (IC) were determined, showcasing its effectiveness compared to standard inhibitors.

- Mechanism of Inhibition : The inhibition mechanism was further elucidated through Lineweaver-Burk plots, indicating that the compound acts as a non-competitive inhibitor for BuChE.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-benzyl-2-chloro-N-phenylacetamide | CHClN | Lacks 3-methyl group; different reactivity |

| N-benzyl-2-chloro-N-(4-methylphenyl)acetamide | CHClN | Different substitution pattern; varied biological activity |

| N-benzyl-2-chloro-N-(2-methylphenyl)acetamide | CHClN | Unique binding interactions due to substitution position |

The presence of the 3-methylphenyl group in this compound enhances its reactivity and specificity towards certain biological targets compared to its analogs .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antidepressant Activity : A study evaluated the antidepressant potential of various phenylacetamides, including derivatives of this compound. Results indicated that certain derivatives exhibited significant reductions in immobility duration in forced swim tests, suggesting potential therapeutic applications in treating depression .

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of compounds similar to this compound. These compounds demonstrated protective effects against oxidative stress-induced neurotoxicity, indicating their potential role in neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-2-chloro-N-(3-methylphenyl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-methylaniline derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone. Subsequent N-benzylation is achieved using benzyl halides under alkaline conditions. For structural analogs, multi-step protocols involving dichloromethane as a solvent and recrystallization from ethanol or toluene are recommended for purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- IR Spectroscopy : Identifies characteristic amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- NMR : NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm). NMR resolves carbonyl carbons (~168–170 ppm) and chlorinated carbons (~45 ppm).

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What key structural features influence reactivity?

- Methodological Answer :

- The chloroacetamide moiety enhances electrophilicity, enabling nucleophilic substitutions.

- The N-benzyl group sterically hinders certain reactions while stabilizing intermediates via resonance.

- Dihedral angles between aromatic rings (e.g., ~60.5° in analogs) affect hydrogen bonding and crystal packing .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity?

- Methodological Answer : X-ray diffraction (XRD) analysis using SHELXL/SHELXS software reveals intermolecular interactions (e.g., N–H···O hydrogen bonds) that influence bioavailability. For example, crystal packing in analogs like N-(3-chloro-4-fluorophenyl)acetamide shows hydrogen-bonded chains along specific crystallographic axes, which correlate with solubility differences in bioassays. Refinement parameters (R-factors < 0.05) ensure structural accuracy .

Q. What strategies address discrepancies in synthetic yields?

- Methodological Answer :

- Reaction Optimization : Varying solvents (e.g., dichloromethane vs. THF) and bases (e.g., NaH vs. EtN) can improve yields.

- Byproduct Analysis : LC-MS or TLC monitors side reactions (e.g., over-alkylation).

- Temperature Control : Low-temperature stirring (273 K) minimizes decomposition in chloroacetyl chloride reactions .

Q. How do environmental degradation pathways impact ecotoxicity studies?

- Methodological Answer :

- Hydrolysis : The chloroacetamide group hydrolyzes to ethanesulfonic acid (ESA) derivatives in aqueous media, assessed via HPLC-UV.

- Photodegradation : UV-Vis spectroscopy tracks byproducts under simulated sunlight.

- Ecotoxicology : Microtox® assays using Vibrio fischeri quantify acute toxicity (EC) of degradates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。